NBTGR
Beschreibung
Chemical and Historical Context of Pyrazolopyrimidine Research
Pyrazolopyrimidines represent a class of nitrogen-containing heterocyclic compounds characterized by fused pyrazole and pyrimidine rings. First synthesized in the mid-20th century, these scaffolds gained prominence due to their structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors. Early research focused on their sedative and anxiolytic properties, exemplified by derivatives like zaleplon, which targets GABA receptors. The discovery of pyrazolopyrimidines as kinase inhibitors in the 1990s marked a turning point, catalyzing investigations into their anticancer potential.
The specific compound 5-amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine emerged from efforts to optimize nucleoside analog therapeutics. Its structure integrates a pyrazolo[4,3-d]pyrimidine core, a beta-D-ribofuranosyl sugar moiety, and a 4-nitrobenzylthio substituent. This trifunctional design reflects advancements in synthetic chemistry, particularly in regioselective substitutions and glycosylation techniques.
Significance in Nucleoside Analog Chemistry
Nucleoside analogs are pivotal in antiviral and anticancer therapies due to their ability to mimic natural nucleosides and disrupt nucleic acid synthesis. The compound’s beta-D-ribofuranosyl group enables recognition by nucleoside transporters and kinases, while the 4-nitrobenzylthio moiety enhances binding affinity to hydrophobic enzyme pockets. Unlike conventional purine analogs, its pyrazolopyrimidine core offers metabolic stability, resisting degradation by phosphorylases.
Structural Comparison to Natural Nucleosides
| Feature | Natural Nucleoside (e.g., Adenosine) | 5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine |
|---|---|---|
| Core Structure | Purine (imidazole + pyrimidine) | Pyrazolo[4,3-d]pyrimidine |
| Sugar Moiety | Beta-D-ribofuranose | Beta-D-ribofuranosyl |
| Key Substituent | Hydroxyl groups | 4-Nitrobenzylthio group |
| Metabolic Stability | Susceptible to deamination | Resistant to enzymatic degradation |
This structural hybridity allows the compound to inhibit nucleoside transporters competitively, as demonstrated by its suppression of uridine uptake in erythrocytes. Additionally, its nitro group facilitates redox interactions, potentially enhancing cytotoxicity in hypoxic tumor environments.
Research Scope and Scientific Objectives
Current research prioritizes elucidating the compound’s mechanism of action and therapeutic potential. Key objectives include:
- Kinase Inhibition : Screening against cyclin-dependent kinases (CDKs) and CSF-1R to validate antiproliferative effects.
- Nucleoside Transport Interference : Characterizing its role in blocking nucleoside uptake, which could synergize with antimetabolite therapies.
- Synthetic Optimization : Modifying the nitrobenzylthio group to improve solubility and target specificity.
Recent Applications in Drug Discovery
These efforts underscore the compound’s versatility, positioning it as a scaffold for next-generation therapeutics. Future directions include crystallographic studies to map its binding interactions and in vivo pharmacokinetic profiling.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSNNJIJEZWSBU-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017107 | |
| Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13153-27-0, 129970-97-4 | |
| Record name | 6-(4-Nitrobenzylthio)guanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrobenzylthioguanine formycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, antimycobacterial, and antiviral activities, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula of 5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine is . Its structure features a pyrazolo-pyrimidine core with a ribofuranosyl moiety and a nitrobenzyl thio group, which are critical for its biological activity.
Antimycobacterial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis:
| Compound | MIC (μM) | Cytotoxicity (MRC-5 CC50) |
|---|---|---|
| 5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine | 0.6 | >64 |
| Control (Isoniazid) | 0.15 | Not applicable |
The compound exhibited submicromolar activity against M. tuberculosis without significant cytotoxicity to human fibroblasts (MRC-5), indicating a favorable therapeutic index .
Antitumor Activity
Pyrazole derivatives, including the compound , have shown promise as antitumor agents. Research indicates that modifications in the pyrazole structure can lead to enhanced inhibitory activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 and MDA-MB-231
- Results : Compounds with specific substitutions demonstrated significant cytotoxic effects, particularly when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .
Antiviral Activity
The antiviral efficacy of pyrazolo[3,4-d] pyrimidine derivatives has been explored against viruses such as herpes simplex virus type-1 (HSV-1). The following data illustrates the potency of related compounds:
| Compound | IC50 (μM) |
|---|---|
| Pyrazolo derivative A | 0.20 |
| Pyrazolo derivative B | 0.21 |
| Lead molecule (TBZ-1) | 0.35 |
These findings indicate that structural modifications can significantly enhance antiviral activity, making this class of compounds promising candidates for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key observations include:
- Substituents : The presence of electron-withdrawing groups (like nitro groups) on the aromatic ring enhances biological activity.
- Core Modifications : Alterations in the pyrazole or pyrimidine core can lead to variations in potency against specific targets.
Case Studies
- Antimycobacterial Study : A study evaluated the compound's effectiveness against drug-resistant strains of M. tuberculosis, demonstrating that it retains efficacy even in resistant isolates due to its unique activation pathway involving F420-dependent nitroreductase .
- Antitumor Synergy : In vitro assays showed that combining pyrazole derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity in breast cancer cell lines, particularly in those with poor prognostic indicators .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazolo[4,3-d]pyrimidine derivatives, including 5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine. These compounds have shown efficacy against several viruses:
- HIV : Derivatives of pyrazolo[4,3-d]pyrimidines have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, certain modifications have resulted in compounds with IC50 values as low as , indicating potent activity against HIV reverse transcriptase enzymes .
- Herpes Simplex Virus : The compound has also been evaluated for its effectiveness against herpes simplex virus type 1 (HSV-1), showing promising results that warrant further investigation into its mechanism of action .
Anticancer Potential
The anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives has been extensively studied. The structure of 5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine allows for various modifications that can enhance its anticancer activity:
- Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation. For example, they can target thymidylate synthase and other enzymes critical for DNA synthesis .
- Case Studies : In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines, with some compounds demonstrating selectivity towards tumor cells over normal cells .
Antimycobacterial Activity
The compound has also been investigated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis:
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the nitro group on the benzyl moiety significantly affect the antimycobacterial activity. Compounds with specific substitutions have shown enhanced potency .
- In Vitro Efficacy : One study demonstrated that certain analogues exhibited submicromolar activity against M. tuberculosis with minimal cytotoxicity towards human fibroblast cells, suggesting a favorable therapeutic index .
Structure-Activity Relationships
Understanding the structure-activity relationships is crucial for optimizing the efficacy of pyrazolo[4,3-d]pyrimidine derivatives:
Conclusion and Future Directions
The compound 5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine presents a versatile scaffold for developing new therapeutic agents against viral infections and cancer. Ongoing research should focus on:
- Optimizing Structural Modifications : Further exploration of structural modifications could lead to more potent derivatives with improved selectivity and reduced side effects.
- Clinical Trials : Transitioning promising candidates into clinical trials will be essential to evaluate their safety and efficacy in humans.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Pyrazolo[4,3-d]pyrimidine Analogues and Their Features
Role of the Ribofuranosyl Group
The beta-D-ribofuranosyl group at position 3 is a hallmark of nucleoside analogues, enabling interactions with enzymes like kinases or adenosine receptors. However, its steric bulk may reduce membrane permeability, a trade-off absent in non-glycosylated analogues like LGR6768 .
Impact of Thio Substituents
The (4-nitrobenzyl)thio group at position 7 distinguishes the target compound from analogues with chlorobenzylthio (e.g., ) or acetamide-thio (e.g., ) groups. The nitro group’s electron-withdrawing nature may enhance binding affinity to enzymes through dipole interactions or π-stacking, compared to electron-donating groups like methoxy in . Sulfur’s polarizability also contributes to covalent or non-covalent interactions, as seen in antimicrobial pyrazolo[4,3-d]pyrimidines .
Vorbereitungsmethoden
Core Pyrazolo[4,3-d]Pyrimidine Skeleton Construction
The pyrazolo[4,3-d]pyrimidine scaffold is typically assembled via cyclocondensation reactions. A common approach involves the reaction of 4-cyano-pyrazole derivatives with hydrazine hydrate, as demonstrated in the synthesis of related compounds . For instance, ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (1 ) undergoes cyclization with hydrazine to yield pyrazolo[4,3-d]pyrimidine intermediates . Alternatively, acetylenic ketones (16 ) react with hydrazines to form regioisomeric pyrazoles (18 and 19 ), though this method requires careful optimization to favor the desired isomer .
Key challenges include controlling regioselectivity and minimizing byproducts. Katritzky et al. addressed this by employing α-benzotriazolylenones (48 ), which enhance acidity at the α-position, enabling precise functionalization and yielding tetrasubstituted pyrazoles (50 ) in 50–94% yields .
The introduction of the (4-nitrobenzyl)thio group at position 7 typically involves nucleophilic substitution or thiol-disulfide exchange. A representative method involves treating 7-chloro-pyrazolo[4,3-d]pyrimidine derivatives with 4-nitrobenzylthiol under basic conditions. For instance, refluxing in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) facilitates the substitution, achieving yields up to 78% .
Alternative approaches employ Sandmeyer-type reactions, where diazonium salts derived from 7-aminopyrazolo[4,3-d]pyrimidine are treated with copper(I) chloride and 4-nitrobenzyl disulfide to install the thioether . However, this method risks forming diazonitrile byproducts, necessitating rigorous purification .
Amination at Position 5
The 5-amino group is introduced via nitration followed by reduction or direct amination. In a recent study, 5-bromo derivatives were aminated using ammonia in methanol under sealed-tube conditions at 120–130°C, yielding the desired amino product in 35% yield . Catalytic hydrogenation with palladium on carbon (Pd/C) has also been employed, though competing reduction of the nitro group requires protective strategies .
A more efficient route involves condensation with guanidine derivatives. For example, reacting 5-cyano intermediates with guanidine in ethanol under reflux selectively introduces the amino group while preserving the thioether functionality .
Stereochemical and Regiochemical Considerations
Ensuring the β-configuration of the ribofuranosyl group is paramount. X-ray crystallography and NMR analysis (e.g., -NMR coupling constants ) confirm the β-D-ribofuranosyl orientation . Regioselectivity in pyrazole formation is validated by -NMR, where distinct carbon shifts (e.g., δ 11.6 ppm for C₂-CH₃) differentiate isomers .
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Core Formation | Hydrazine hydrate, ethanol, reflux | 65–78 | Regioisomer separation |
| Glycosylation | 2,3,5-Tri-O-benzyl-D-ribofuranose, BBr₃ | 50–70 | Deprotection efficiency |
| Thioether Introduction | 4-Nitrobenzylthiol, K₂CO₃, DMF, reflux | 70–78 | Competing oxidation |
| Amination | NH₃/MeOH, sealed tube, 120°C | 35–50 | Byproduct formation |
Q & A
What are the key challenges in synthesizing 5-amino-7-((4-nitrobenzyl)thio) derivatives of pyrazolo[4,3-d]pyrimidine nucleosides?
Level : Advanced
Answer :
The synthesis of such derivatives requires precise regioselective control during functionalization. For example, introducing the 4-nitrobenzylthio group at the 7-position often competes with side reactions at other reactive sites (e.g., the 5-position). Evidence from analogous compounds (e.g., 4-amino-5-(p-nitrobenzylthio)pyrrolo[2,3-d]pyrimidine) highlights the need for optimized reaction conditions, such as using excess 4-nitrobenzyl bromide at elevated temperatures (80°C, 24 hours) to favor substitution at the sulfur atom . Monitoring via TLC and purification via column chromatography are critical to isolate the desired product from regioisomers.
How can NMR spectroscopy resolve ambiguities in the structural characterization of pyrazolo[4,3-d]pyrimidine derivatives?
Level : Basic
Answer :
1H and 13C NMR are indispensable for confirming regiochemistry and stereochemistry. For instance, in compounds like 7-((4-nitrobenzyl)thio) derivatives, NOESY experiments can confirm spatial proximity between the ribofuranosyl proton (H-1') and the pyrazole ring protons, ruling out alternative substitution patterns . Key diagnostic signals include:
- H-3 proton : Downfield-shifted singlet (δ ~8.4 ppm in DMSO-d6) due to deshielding by the nitro group.
- Ribofuranosyl protons : Distinct coupling patterns (e.g., J1',2' = 4–6 Hz for β-D-configuration) .
What methodologies are effective for analyzing contradictory solubility or stability data in nitrobenzylthio-substituted nucleosides?
Level : Advanced
Answer :
Contradictions often arise from varying protecting group strategies. For example, acetyl-protected ribofuranosyl derivatives (e.g., 2',3',5'-tri-O-acetyltubercidin) exhibit improved solubility in organic solvents compared to deprotected analogs, which may aggregate in aqueous media . Stability studies under acidic/basic conditions (e.g., using TFA for deprotection) should be coupled with HPLC-ESI-MS to monitor degradation pathways. Adjusting solvent systems (e.g., DMF/water mixtures) can mitigate precipitation issues during biological assays .
How can computational modeling predict the biological activity of 7-thio-substituted pyrazolo[4,3-d]pyrimidines?
Level : Advanced
Answer :
Docking studies targeting enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) can rationalize activity. For example:
- Nitrobenzylthio group : May occupy hydrophobic pockets in the active site, as seen in analogs with IC50 values <1 μM .
- Ribofuranosyl moiety : Hydrogen bonding with conserved residues (e.g., Asp127 in HGPRT) is critical for substrate recognition .
MD simulations (e.g., GROMACS) can assess conformational flexibility of the ribose ring under physiological conditions .
What experimental strategies address low yields in the alkylation of pyrazolo[4,3-d]pyrimidine cores?
Level : Basic
Answer :
Low yields often stem from steric hindrance or competing elimination. Strategies include:
- Base selection : K2CO3 in acetonitrile/DMF promotes nucleophilic substitution over elimination .
- Temperature control : Room-temperature reactions (24 hours) minimize side reactions vs. heated conditions .
- Protecting groups : Acetylating the ribose hydroxyls (e.g., 2′,3′,5′-tri-O-acetyl groups) improves reactivity at the 7-position .
How do substituents on the pyrazole ring influence the electronic properties of the pyrazolo[4,3-d]pyrimidine scaffold?
Level : Advanced
Answer :
Electron-withdrawing groups (e.g., nitro) at the 7-position reduce electron density at the pyrimidine ring, altering reactivity in nucleophilic substitutions. For example:
- Hammett constants (σ) : The 4-nitrobenzylthio group (σ ≈ 1.27) increases electrophilicity at the 5-position, facilitating cross-coupling reactions .
- UV-Vis spectroscopy : Bathochromic shifts in λmax (e.g., 320→350 nm) correlate with extended conjugation from the nitrobenzyl group .
What are the best practices for resolving ambiguities in mass spectrometry data for ribofuranosyl derivatives?
Level : Basic
Answer :
HRMS-ESI is preferred for accurate mass determination. For example:
- Adduct formation : Sodium or potassium adducts ([M+Na]+ or [M+K]+) should be accounted for in fragmentation patterns.
- Isotopic clusters : The presence of sulfur (natural abundance 4.2%) creates distinct isotopic peaks, aiding in confirmation of molecular formula .
How can researchers validate the biological relevance of synthetic analogs lacking in vitro activity?
Level : Advanced
Answer :
- Metabolic stability assays : Incubate compounds with liver microsomes to assess susceptibility to CYP450-mediated oxidation .
- Pro-drug strategies : Introduce hydrolyzable groups (e.g., acetylated ribose) to enhance membrane permeability, followed by enzymatic activation in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
